3-Ethenyl-4,5-dimethylhept-1-ene-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-4,5-dimethylhept-1-ene-3,5-diol is an organic compound with the molecular formula C11H20O2 This compound features a complex structure with multiple functional groups, including ethenyl, dimethyl, and diol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-4,5-dimethylhept-1-ene-3,5-diol can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, followed by a series of oxidation and reduction reactions to introduce the hydroxyl groups. The reaction conditions typically require the use of strong bases, such as sodium hydride, and oxidizing agents like potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reactions and increase the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-4,5-dimethylhept-1-ene-3,5-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogen
Properties
CAS No. |
61841-20-1 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
3-ethenyl-4,5-dimethylhept-1-ene-3,5-diol |
InChI |
InChI=1S/C11H20O2/c1-6-10(5,12)9(4)11(13,7-2)8-3/h7-9,12-13H,2-3,6H2,1,4-5H3 |
InChI Key |
TYZMLWBXEYAZNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C)C(C=C)(C=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.